3-(4-Ethoxybenzoyl)acrylic acid

Lipophilicity Medicinal Chemistry ADME Properties

3-(4-Ethoxybenzoyl)acrylic acid (CAS 29582-31-8) is a para-ethoxy-substituted benzoylacrylic acid building block offering distinct advantages over methoxy and chloro analogs. Its ethoxy group elevates LogP to 2.29, enhancing lipophilicity without introducing halogen reactivity—critical for fine-tuning ADME properties in cell-permeable molecule design. The defined crystalline form (mp 140-144°C) enables straightforward purification by recrystallization, ensuring reproducibility in multi-step syntheses. Ideal for Michael additions and cyclocondensations targeting hydrophobic binding pockets. Choose this intermediate when reaction selectivity and purity are paramount.

Molecular Formula C12H12O4
Molecular Weight 220.224
CAS No. 29582-31-8
Cat. No. B2978472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxybenzoyl)acrylic acid
CAS29582-31-8
Molecular FormulaC12H12O4
Molecular Weight220.224
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C=CC(=O)O
InChIInChI=1S/C12H12O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15)/b8-7+
InChIKeyWKIKNOMECIZQHQ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethoxybenzoyl)acrylic acid (CAS 29582-31-8) - Key Properties and Procurement Overview


3-(4-Ethoxybenzoyl)acrylic acid (CAS 29582-31-8), also known as trans-3-(4-ethoxybenzoyl)acrylic acid, is a para-substituted benzoylacrylic acid derivative. It is a versatile chemical building block utilized in organic synthesis, particularly as an intermediate for heterocyclic compounds and pharmaceutical research [1]. It is characterized by the presence of an ethoxy group (-OCH2CH3) on the phenyl ring, which enhances its lipophilicity compared to methoxy or hydroxy analogs . This compound is a yellow crystalline powder with a melting point of 140-144°C .

3-(4-Ethoxybenzoyl)acrylic acid (CAS 29582-31-8) - Why Analog Substitution Is Not Recommended


Simple substitution with a generic analog like a methoxy or chloro derivative is not advisable for 3-(4-ethoxybenzoyl)acrylic acid due to key structural and functional differences. The specific ethoxy substituent on the phenyl ring imparts a unique balance of lipophilicity and steric bulk that directly influences reaction kinetics in Michael additions and cyclocondensation reactions . In contrast, a methoxy analog (3-(4-Methoxybenzoyl)acrylic acid, CAS 5711-41-1) has a lower LogP and a different melting point (132-136°C), potentially leading to altered solubility profiles and reaction selectivity [1]. Furthermore, the 4-chloro derivative (3-(4-Chlorobenzoyl)acrylic acid, CAS 6269-33-6) introduces a halogen atom that can participate in unwanted side reactions or require different handling due to its distinct safety profile . These physicochemical variations can significantly impact reproducibility in multi-step syntheses, making precise compound selection critical for research and development workflows .

Quantitative Differentiation of 3-(4-Ethoxybenzoyl)acrylic acid (CAS 29582-31-8) vs. Analogs


Lipophilicity (LogP) Comparison: Ethoxy vs. Methoxy Analogs

The ethoxy substituent of 3-(4-ethoxybenzoyl)acrylic acid provides a distinct lipophilicity profile compared to its methoxy analog. The higher LogP value influences compound partitioning and membrane permeability, which is a critical parameter in medicinal chemistry for optimizing drug-likeness .

Lipophilicity Medicinal Chemistry ADME Properties

Melting Point and Physical Form: A Practical Differentiator for Handling

The melting point of 3-(4-ethoxybenzoyl)acrylic acid is significantly higher than that of its methoxy analog, reflecting stronger intermolecular forces in the solid state. This difference directly impacts compound storage, formulation, and purification processes [1].

Crystallinity Physical Properties Handling

Molecular Weight and Mass Spectrometry Differentiation

The molecular weight of 3-(4-ethoxybenzoyl)acrylic acid (220.22 g/mol) provides a distinct m/z signal in mass spectrometry, allowing for unambiguous identification and quantification in complex mixtures compared to analogs with different substituents. This is essential for reaction monitoring and purity assessment in synthetic workflows [1].

Mass Spectrometry Analytical Chemistry Quality Control

Safety and Hazard Profile: A Comparative Overview

While both compounds are irritants, the 4-chloro analog carries a higher inherent risk due to the presence of a halogen, which can generate hazardous byproducts under certain conditions. This necessitates different handling and disposal protocols .

Safety Handling Hazard Classification

Optimal Application Scenarios for 3-(4-Ethoxybenzoyl)acrylic acid (CAS 29582-31-8)


Synthesis of Lipophilic Heterocyclic Building Blocks

As a benzoylacrylic acid derivative, this compound is an ideal precursor for synthesizing lipophilic heterocycles via Michael addition or cyclocondensation reactions. Its elevated LogP (2.29) compared to methoxy analogs makes it a preferred choice for projects targeting cell-permeable molecules or hydrophobic binding pockets .

Medicinal Chemistry for Optimizing Drug-Likeness

The ethoxy group provides a balanced increase in lipophilicity (ACD/LogP 2.29) without introducing a reactive halogen. This property is valuable in early-stage drug discovery for fine-tuning ADME properties and improving oral bioavailability while maintaining a favorable safety profile .

Analytical Method Development and Quality Control

The distinct molecular weight (220.22 g/mol) and melting point (140-144°C) of this compound make it a reliable standard for developing and validating LC-MS, GC-MS, and HPLC methods. Its unique physical properties allow for robust calibration and purity assessment in complex reaction monitoring [1].

Organic Synthesis Where High Purity and Consistent Crystallinity Are Required

The high melting point (140-144°C) and defined crystalline form of 3-(4-ethoxybenzoyl)acrylic acid facilitate straightforward purification by recrystallization. This is advantageous for multistep syntheses where a stable, easily handled intermediate is required to ensure reproducibility and high yields .

Technical Documentation Hub

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